2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features both indole and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of the Indole to the Pyridazinone: The indole derivative is then reacted with a suitable acylating agent to introduce the oxoethyl group.
Formation of the Pyridazinone Ring: The final step involves the cyclization of the intermediate with a fluorinated methoxyphenyl derivative under basic conditions to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl side chain, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce alcohol derivatives of the oxoethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole and pyridazinone systems in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways makes it a promising lead compound for new drug discovery.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the pyridazinone ring can modulate biological pathways. These interactions can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1H-indol-3-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3(2H)-one
- 2-[2-(1H-indol-3-yl)-2-oxoethyl]-6-(4-methylphenyl)pyridazin-3(2H)-one
Uniqueness
Compared to similar compounds, 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the fluorine and methoxy groups on the phenyl ring. These substituents can significantly alter the compound’s biological activity and chemical reactivity, making it a distinct and valuable compound for research and development.
Properties
Molecular Formula |
C23H20FN3O3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H20FN3O3/c1-14-23(17-6-4-5-7-19(17)26(14)2)20(28)13-27-22(29)11-10-18(25-27)16-9-8-15(24)12-21(16)30-3/h4-12H,13H2,1-3H3 |
InChI Key |
RLSOHTULMCVGRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)F)OC |
Origin of Product |
United States |
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